molecular formula C23H21ClN2O4S B5056441 N-(3-acetylphenyl)-2-[benzyl-(4-chlorophenyl)sulfonylamino]acetamide

N-(3-acetylphenyl)-2-[benzyl-(4-chlorophenyl)sulfonylamino]acetamide

Cat. No.: B5056441
M. Wt: 456.9 g/mol
InChI Key: LNHJNPQLVRAZHP-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-[benzyl-(4-chlorophenyl)sulfonylamino]acetamide is a complex organic compound that features a combination of aromatic rings, acetyl, benzyl, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-[benzyl-(4-chlorophenyl)sulfonylamino]acetamide typically involves multi-step organic reactions. One common method starts with the acetylation of 3-aminophenyl using acetic anhydride to form 3-acetylaminophenyl. This intermediate is then reacted with benzyl chloride in the presence of a base to introduce the benzyl group. The final step involves the sulfonylation of the compound using 4-chlorobenzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-[benzyl-(4-chlorophenyl)sulfonylamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(3-acetylphenyl)-2-[benzyl-(4-chlorophenyl)sulfonylamino]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-[benzyl-(4-chlorophenyl)sulfonylamino]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-4-chloroaniline: Shares the benzyl and chlorophenyl groups but lacks the acetyl and sulfonyl groups.

    N-Benzyl-3-(4-chlorophenyl)-3-phenylacrylamide: Contains similar aromatic structures but differs in the functional groups attached.

Uniqueness

N-(3-acetylphenyl)-2-[benzyl-(4-chlorophenyl)sulfonylamino]acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and material science.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[benzyl-(4-chlorophenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O4S/c1-17(27)19-8-5-9-21(14-19)25-23(28)16-26(15-18-6-3-2-4-7-18)31(29,30)22-12-10-20(24)11-13-22/h2-14H,15-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHJNPQLVRAZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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